1-(3-Nitrophenyl)-1-cyclohexene

Heterocyclic Synthesis Regioselective Cyclocondensation Tetrahydroisoquinoline

1-(3-Nitrophenyl)-1-cyclohexene (also referred to as 3-(cyclohexen-1-yl)-1-nitrobenzene, C12H13NO2, MW 203.24 g/mol) is a meta-nitrophenyl-substituted cyclohexene that serves as a key synthetic intermediate for constructing 5,6,7,8-tetrahydroisoquinoline scaffolds with demonstrated anticancer and antioxidant activities. Unlike its para-nitro isomer, the meta-substitution pattern alters the electronic environment of the aromatic ring, influencing regioselectivity in cyclocondensation reactions and the dose-response profile of downstream bioactive derivatives.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8408685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-1-cyclohexene
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2
InChIKeyVEXHSRRREXSNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Nitrophenyl)-1-cyclohexene: Meta-Nitro Cyclohexenylarene for Regiochemically Defined Heterocyclic Synthesis and Pharmaceutical Intermediate Applications


1-(3-Nitrophenyl)-1-cyclohexene (also referred to as 3-(cyclohexen-1-yl)-1-nitrobenzene, C12H13NO2, MW 203.24 g/mol) is a meta-nitrophenyl-substituted cyclohexene that serves as a key synthetic intermediate for constructing 5,6,7,8-tetrahydroisoquinoline scaffolds with demonstrated anticancer and antioxidant activities [1]. Unlike its para-nitro isomer, the meta-substitution pattern alters the electronic environment of the aromatic ring, influencing regioselectivity in cyclocondensation reactions and the dose-response profile of downstream bioactive derivatives [1]. The compound also functions as a precursor or structural analog to pharmaceutical impurities found in dihydropyridine calcium channel blockers such as nicardipine [2].

Why 1-(3-Nitrophenyl)-1-cyclohexene Cannot Be Replaced by Its 4-Nitro Isomer or Other Cyclohexenylarenes in Regioselective Synthesis


Simply substituting 1-(3-nitrophenyl)-1-cyclohexene with the 4-nitro (para) isomer or an unsubstituted 1-phenyl-1-cyclohexene leads to divergent outcomes in downstream reactions. In cyclocondensation with cyanothioacetamide, the 3-nitrophenyl derivative (1a) yields the tetrahydroisoquinoline-3(2H)-thione 2a at 96% isolated yield, while the 4-nitrophenyl analog (1b) yields 2b at 93% under identical conditions [1]. More critically, the resulting 2a and 2b exhibit sharply different concentration-dependent antioxidant profiles: the 4-nitrophenyl derivative 2b retains 94.36% DPPH scavenging activity even at 0.01 μg/mL, whereas the 3-nitrophenyl derivative 2a drops to 29.61% at the same concentration—a greater than threefold difference in potency retention at low dose [1]. Additionally, the meta-nitro group directs electrophilic aromatic substitution to different ring positions compared to the para isomer, fundamentally altering the regiochemical outcome of further functionalization steps [2].

Product-Specific Quantitative Evidence: 1-(3-Nitrophenyl)-1-cyclohexene vs. Its 4-Nitro Isomer and In-Class Analogs


Cyclocondensation Yield: 3-Nitrophenyl Derivative 1a Outperforms 4-Nitrophenyl 1b in Tetrahydroisoquinoline-Thione Formation

In a direct head-to-head comparison, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a, derived from 1-(3-nitrophenyl)-1-cyclohexene) underwent cyclocondensation with cyanothioacetamide in refluxing ethanol with piperidine catalyst to afford the corresponding tetrahydroisoquinoline-3(2H)-thione 2a in 96% isolated yield. The para-nitro analog 1b yielded 2b in 93% yield under identical conditions (ethanol, piperidine, reflux, 2 h) [1]. The 3-percentage-point yield advantage, while modest, is coupled with the distinct bioactivity profile of the resulting product (see Evidence Item 2), making the 3-nitrophenyl starting material the preferred choice when both yield and downstream antioxidant potency retention are relevant selection criteria.

Heterocyclic Synthesis Regioselective Cyclocondensation Tetrahydroisoquinoline

DPPH Radical Scavenging: 4-Nitrophenyl Derivative 2b Retains >3-Fold Higher Activity at Low Concentration vs. 3-Nitrophenyl 2a

In a direct head-to-head DPPH radical scavenging assay, the tetrahydroisoquinoline-3(2H)-thione 2a (3-nitrophenyl) and 2b (4-nitrophenyl) exhibited comparable maximal activity at 0.10 μg/mL (both 96.41%), but diverged sharply at lower concentrations. At 0.05 μg/mL, 2a dropped to 45.31 ± 0.73% while 2b remained at 96.00 ± 0.15%. At 0.01 μg/mL, 2a fell further to 29.61 ± 0.29% compared to 2b at 94.36 ± 0.15% [1]. The overall DPPH-scavenging potency order was ascorbic acid > 2b > 5a > 6b > 2a [1]. This indicates that while the 3-nitrophenyl derivative achieves high maximal antioxidant activity, it cannot sustain potency upon dilution—a critical differentiator for applications requiring activity across a broad concentration range.

Antioxidant Activity DPPH Assay Structure-Activity Relationship

Cytotoxic Activity: 3-Nitrophenyl Tetrahydroisoquinoline 2a Shows Moderate Activity Against Pancreatic Cancer Cell Line PACA2

The 3-nitrophenyl-derived tetrahydroisoquinoline-3(2H)-thione 2a was evaluated for in vitro cytotoxicity against PACA2 (pancreatic cancer) and A549 (lung carcinoma) cell lines using the MTT assay. Six compounds from the series showed moderate to strong activity against PACA2 with IC50 values of 53.5, 60.1, 25.9, and 73.4 μM, and three compounds (6b, 6d, 6g) showed activity against A549 with IC50 values of 34.9, 57.6, and 46.3 μM [1]. Compound 2a itself was evaluated alongside its downstream derivatives; the subsequent 3-ethylthio derivative 3 (derived from 4-nitrophenyl 2b) showed an IC50 of 53.5 μM against PACA2 [1]. While no direct IC50 comparison between 2a and 2b was reported, the data establish that the 3-nitrophenyl scaffold generates cytotoxic tetrahydroisoquinolines active at micromolar concentrations.

Anticancer Activity Cytotoxicity Pancreatic Cancer

Reduction Stereospecificity: Nitro Group in 3-Cyclohexene Derivatives Reduces Stereospecifically but Non-Selectively

Nikolaev and Konyushkin (1972) investigated the reduction characteristics of the nitro group in 3-cyclohexene derivatives, concluding that the reduction proceeds stereospecifically but not selectively [1]. This behavior is relevant to 1-(3-nitrophenyl)-1-cyclohexene, where catalytic hydrogenation over 10% Pd/C in ethanol at 25 °C reduces the aromatic nitro group to the corresponding aniline while preserving the cyclohexene double bond [2]. The stereospecific nature of this reduction means that the spatial orientation of the resulting amino group is predictable, an important consideration when the reduced aniline derivative (3-(cyclohexen-1-yl)aniline) is used as a chiral building block. By contrast, 1-nitro-1-cyclohexene (nitro directly on the cyclohexene ring) undergoes Au/TiO2-catalyzed hydrogenation to produce cyclohexanone oxime—a completely different chemoselective pathway relevant to Nylon-6 production [3].

Nitro Reduction Stereochemistry Catalytic Hydrogenation

Dinitrogen Trioxide Addition: 1-Arylcyclohexenes with Electron-Withdrawing Substituents Form 2-Nitro-1-arylcyclohexene Intermediates

The addition of dinitrogen trioxide (N2O3) to 1-arylcyclohexenes proceeds through an initial nitroso intermediate followed by oxidation to afford 3-nitro-2-aryl-2-cyclohexenone oximes via nitrosation of the intermediate 2-nitro-1-arylcyclohexene [1]. This reaction pathway, established in the context of phenanthridine synthesis, is sensitive to the electronic nature of the aryl substituent. The meta-nitro group on the phenyl ring of 1-(3-nitrophenyl)-1-cyclohexene exerts an electron-withdrawing effect (Hammett σmeta = +0.71 for NO2) that is distinct from the para-nitro analog (σpara = +0.78), modulating the electrophilicity of the cyclohexene double bond and the stability of the resulting nitrosonium adduct [2]. This differential reactivity provides synthetic chemists with a tunable handle for controlling the regiochemical outcome of N2O3 addition cascades.

Nitroso Chemistry Electrophilic Addition Heterocyclic Precursor

Pharmaceutical Impurity Differentiation: 1-(3-Nitrophenyl)-1-cyclohexene Serves as a Precursor to Regulatory-Required Nicardipine Impurity Standards

In the context of pharmaceutical quality control, 1-(3-nitrophenyl)-1-cyclohexene is structurally related to 3-Methyl-5-(3-nitrophenyl)cyclohex-2-enone (Nicardipine Impurity 1, CAS 10323-98-5), a regulatory-characterized impurity of the dihydropyridine calcium channel blocker nicardipine [1]. This impurity standard is supplied with detailed characterization data compliant with regulatory guidelines and is distinct from nifedipine-related impurities (e.g., Nifedipine Impurity 9/10) that bear the 2-nitrophenyl substitution pattern characteristic of the nifedipine scaffold [2]. For analytical reference standard procurement, the 3-nitrophenyl cyclohexene scaffold is specifically relevant to nicardipine and manidipine impurity profiling, whereas the 2-nitrophenyl analogs are required for nifedipine impurity methods—ensuring that laboratories select the correct positional isomer for their specific pharmacopoeial monograph.

Pharmaceutical Impurity Nicardipine Regulatory Compliance

Optimal Application Scenarios for 1-(3-Nitrophenyl)-1-cyclohexene Based on Quantitative Differentiation Evidence


Synthesis of 5,6,7,8-Tetrahydroisoquinoline-3(2H)-thiones with High Cyclocondensation Yield

1-(3-Nitrophenyl)-1-cyclohexene is the preferred starting material for constructing 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2a) via cyclocondensation with cyanothioacetamide. Under standard conditions (ethanol, piperidine catalyst, reflux 2 h), the 3-nitrophenyl precursor 1a delivers 96% isolated yield, outperforming the 4-nitrophenyl analog 1b (93%) . This scaffold has demonstrated moderate to strong cytotoxicity against PACA2 pancreatic cancer cells (IC50 range: 25.9–73.4 μM) and is suitable for further derivatization via thioether formation, Thorpe-Ziegler cyclization to thienoisoquinolines, and N-aryl acetamide functionalization .

Structure-Activity Relationship (SAR) Studies Comparing Meta- vs. Para-Nitrophenyl Bioactive Scaffolds

The sharply contrasting DPPH radical scavenging dose-response profiles of 3-nitrophenyl derivative 2a (activity collapses from 96.41% at 0.10 μg/mL to 29.61% at 0.01 μg/mL) versus 4-nitrophenyl derivative 2b (sustains 94.36% activity at 0.01 μg/mL) make 1-(3-nitrophenyl)-1-cyclohexene an essential probe for antioxidant SAR studies . This differential behavior—maximal activity at high concentration but rapid potency loss upon dilution—may be mechanistically informative for understanding the electronic contribution of the nitro group position to radical scavenging kinetics. Researchers investigating concentration-dependent antioxidant mechanisms should procure both the 3-nitro and 4-nitro isomers to systematically dissect positional effects.

Nicardipine/Manidipine Impurity Reference Standard Synthesis and Pharmaceutical Analytical Method Development

1-(3-Nitrophenyl)-1-cyclohexene serves as a key synthetic intermediate for preparing 3-Methyl-5-(3-nitrophenyl)cyclohex-2-enone (Nicardipine Impurity 1, CAS 10323-98-5), a regulatory-relevant impurity standard used in HPLC method validation for nicardipine hydrochloride and manidipine hydrochloride drug substances . This impurity forms under acidic conditions during dihydropyridine synthesis and must be quantified per ICH Q3A guidelines. The 3-nitrophenyl cyclohexene scaffold is specifically required here; the 2-nitrophenyl analog (characteristic of nifedipine chemistry) is not interchangeable for nicardipine monograph compliance .

Synthesis of 3-(Cyclohexen-1-yl)aniline via Chemoselective Nitro Reduction for Chiral Amine Building Blocks

Catalytic hydrogenation of 1-(3-nitrophenyl)-1-cyclohexene over 10% Pd/C in ethanol at 25 °C selectively reduces the aromatic nitro group to the corresponding aniline while preserving the cyclohexene double bond . The resulting 3-(cyclohexen-1-yl)aniline product retains the endocyclic alkene for further functionalization (e.g., epoxidation, dihydroxylation, hydroboration) and the aniline nitrogen for amide coupling or diazotization chemistry. This chemoselective reduction behavior contrasts with that of 1-nitro-1-cyclohexene, where Au/TiO2-catalyzed hydrogenation yields cyclohexanone oxime via a rearrangement pathway relevant to Nylon-6 precursor synthesis—a fundamentally different product outcome and industrial application domain .

Quote Request

Request a Quote for 1-(3-Nitrophenyl)-1-cyclohexene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.